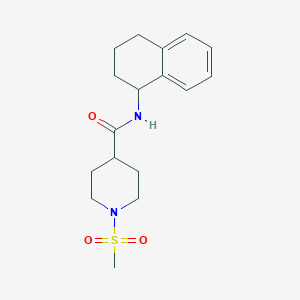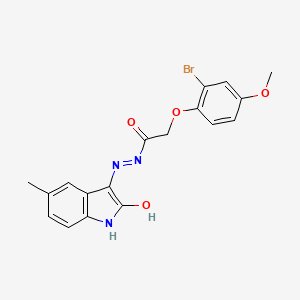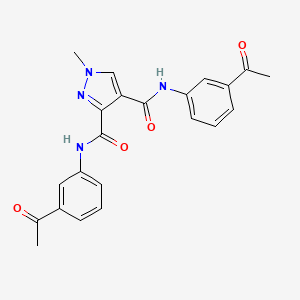![molecular formula C15H19ClN4O B6125887 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is not well understood. However, it has been suggested that the compound may act as a partial agonist of the serotonin 5-HT1A receptor and as an antagonist of the dopamine D2 receptor. These actions may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. The compound has also been shown to have good bioavailability and can cross the blood-brain barrier. However, the compound has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.
Future Directions
There are several potential future directions for research on 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. One area of research could focus on the compound's potential use in the treatment of neurodegenerative disorders. Another area of research could focus on the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, future research could focus on the development of new analogs of the compound with improved therapeutic properties.
Conclusion
In conclusion, 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of various disorders. The compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol has been reported using different methods. One of the methods involves the reaction of 7-chloroquinoxaline-2-carbaldehyde with 1-methylpiperazine in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then further reacted with ethylene glycol to obtain the desired compound.
Scientific Research Applications
The compound has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPAHXRIIWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(3-methoxypropyl)-6-[4-(4-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6125825.png)
![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)



![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
